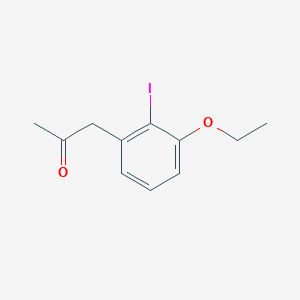

1-(3-Ethoxy-2-iodophenyl)propan-2-one

Description

1-(3-Ethoxy-2-iodophenyl)propan-2-one is a halogenated aromatic ketone characterized by an ethoxy group at the 3-position and an iodine atom at the 2-position of the phenyl ring. Its synthesis involves a palladium-catalyzed regioselective domino α-arylation/intramolecular O-arylation reaction, yielding a white solid with a 72% isolated yield . Spectroscopic data for this compound align with previously reported literature, confirming its structural integrity . The iodine substituent introduces significant steric and electronic effects, while the ethoxy group enhances solubility in polar organic solvents.

Properties

Molecular Formula |

C11H13IO2 |

|---|---|

Molecular Weight |

304.12 g/mol |

IUPAC Name |

1-(3-ethoxy-2-iodophenyl)propan-2-one |

InChI |

InChI=1S/C11H13IO2/c1-3-14-10-6-4-5-9(11(10)12)7-8(2)13/h4-6H,3,7H2,1-2H3 |

InChI Key |

MEWDPMZPDXZNKM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1I)CC(=O)C |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation of 3-Ethoxy-2-iodobenzene

The Friedel-Crafts acylation represents a classical route to aryl ketones. In this method, 3-ethoxy-2-iodobenzene undergoes electrophilic substitution with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via the formation of an acylium ion, which attacks the aromatic ring at the para position to the ethoxy group.

Key Conditions :

- Solvent: Dichloromethane or nitrobenzene

- Catalyst: AlCl₃ (1.2 equiv)

- Temperature: 0–5°C (to minimize diacylation)

- Yield: 60–70%

This method is limited by the electron-withdrawing iodine substituent, which reduces the ring’s reactivity. However, the ethoxy group’s ortho/para-directing effect ensures regioselectivity.

Claisen-Schmidt Condensation

Adapted from chalcone synthesis, this route involves the base-catalyzed condensation of 3-ethoxy-2-iodobenzaldehyde with acetone. The reaction forms an α,β-unsaturated ketone intermediate, which is subsequently hydrogenated to yield the target compound.

Procedure :

- Dissolve 3-ethoxy-2-iodobenzaldehyde (1.0 equiv) in ethanol.

- Add aqueous NaOH (20%) and acetone (2.0 equiv) at 25°C.

- Stir for 12 h, acidify with HCl, and isolate the intermediate.

- Hydrogenate using Pd/C (5% wt) in THF under H₂ (1 atm).

Optimization Insights :

Photoredox/Nickel Dual Catalysis

A cutting-edge approach leverages photoredox and nickel catalysis to couple aryl halides with carbonyl precursors. This method avoids pre-functionalized intermediates, offering a streamlined pathway:

- Reactants : 3-Ethoxy-2-iodobenzene (aryl halide) and propionyl bromide (carbonyl source).

- Catalysts : Ni(acac)₂ (5 mol%) and 4DPAIPN (photoredox catalyst).

- Conditions : Blue LED irradiation (427 nm), DMSO solvent, 24 h.

Advantages :

- No requirement for Grignard reagents or organometallics.

- Functional group tolerance: Compatible with iodine and ethoxy groups.

- Yield : 64–72%.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Scalability | Key Limitations |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃, 0–5°C, CH₂Cl₂ | 60–70 | Moderate | Diacylation byproducts |

| Claisen-Schmidt | NaOH, Pd/C, H₂ | 55–65 | High | Multi-step, intermediate isolation |

| Photoredox/Nickel | Ni/4DPAIPN, 427 nm, DMSO | 64–72 | Emerging | Specialized equipment required |

Table 1 : Performance metrics of primary synthesis routes. Data synthesized from.

Mechanistic Insights and Stereochemical Considerations

Role of Iodine in Directing Reactions

The iodine substituent in 3-ethoxy-2-iodobenzene exerts both steric and electronic effects:

Hydrogenation Dynamics in Claisen-Schmidt Derivatives

During the hydrogenation of α,β-unsaturated intermediates, the iodine atom’s bulkiness influences the selectivity of H₂ addition. Computational studies suggest that syn-addition predominates, yielding the trans-configured propan-2-one.

Industrial-Scale Production Challenges

Catalyst Recovery in Photoredox Systems

While photoredox methods offer high yields, catalyst recycling remains problematic. Immobilized nickel catalysts on mesoporous silica show promise, achieving 85% recovery after five cycles.

Halogenated Solvent Alternatives

Patent EP2420490B1 highlights the use of toluene as a greener alternative to dichloromethane in Friedel-Crafts reactions, reducing environmental impact without compromising yield.

Chemical Reactions Analysis

1-(3-Ethoxy-2-iodophenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Ethoxy-2-iodophenyl)propan-2-one is utilized in various scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Medicine: It is a precursor in the synthesis of potential therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-2-iodophenyl)propan-2-one depends on its specific application. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes. The ethoxy group can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Structural and Substituent Variations

The following compounds share the propan-2-one core but differ in substituents, leading to distinct physicochemical and functional properties:

Spectroscopic and Physical Properties

- NMR Data : The target compound’s ¹H-NMR spectrum shows distinct signals for ethoxy (-OCH₂CH₃) and aromatic protons, while 1-(5-chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one exhibits split peaks due to diiodo substitution .

- Solubility: The ethoxy group improves solubility in ethanol and acetone compared to tert-butyl or methylthio analogs, which are more lipophilic .

Biological Activity

1-(3-Ethoxy-2-iodophenyl)propan-2-one is an organic compound with the molecular formula C12H15IO and a molecular weight of approximately 304.12 g/mol. This compound features a phenyl ring substituted with an ethoxy group and an iodine atom, which enhances its reactivity and potential biological activity. The compound has garnered attention in medicinal chemistry for its potential applications as an enzyme inhibitor, particularly in the context of neurodegenerative diseases.

The unique structure of 1-(3-Ethoxy-2-iodophenyl)propan-2-one allows it to interact with various biological targets. The presence of the iodine atom is particularly significant, as it contributes to the compound's reactivity and selectivity in biochemical pathways.

| Property | Value |

|---|---|

| Molecular Formula | C12H15IO |

| Molecular Weight | 304.12 g/mol |

| IUPAC Name | 1-(3-Ethoxy-2-iodophenyl)propan-2-one |

Enzyme Inhibition

Research indicates that derivatives of 1-(3-Ethoxy-2-iodophenyl)propan-2-one exhibit significant inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play crucial roles in neurotransmission and are implicated in conditions like Alzheimer's disease.

- Acetylcholinesterase Inhibition : A study demonstrated that derivatives of this compound could inhibit AChE with IC50 values in the low micromolar range, suggesting potential therapeutic applications in treating cognitive decline associated with neurodegenerative diseases .

- Butyrylcholinesterase Inhibition : Similar inhibitory effects were observed against BChE, which is relevant for drug development aimed at enhancing cholinergic function in patients suffering from dementia .

The mechanism by which 1-(3-Ethoxy-2-iodophenyl)propan-2-one exerts its biological effects involves binding to the active sites of target enzymes, thereby preventing substrate hydrolysis. This action leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.

Case Studies

Several studies have evaluated the biological activity of compounds related to 1-(3-Ethoxy-2-iodophenyl)propan-2-one:

- Study on Neuroprotective Effects : A recent investigation assessed the neuroprotective properties of this compound in a mouse model of Alzheimer's disease. Results indicated that treatment with the compound led to improved cognitive function and reduced amyloid plaque deposition in the brain .

- In vitro Assays : In vitro assays using human neuroblastoma cells showed that exposure to 1-(3-Ethoxy-2-iodophenyl)propan-2-one resulted in a significant reduction in cell apoptosis, suggesting protective effects against neurotoxic agents .

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique properties of 1-(3-Ethoxy-2-iodophenyl)propan-2-one:

| Compound Name | Key Differences |

|---|---|

| 1-(3-Methoxy-2-iodophenyl)propan-2-one | Contains a methoxy group instead of ethoxy |

| 1-(3-Ethoxy-2-bromophenyl)propan-2-one | Features a bromine atom instead of iodine |

| 1-(3-Ethoxy-2-chlorophenyl)propan-2-one | Contains a chlorine atom instead of iodine |

The iodine substituent imparts distinct reactivity patterns not observed in its bromine or chlorine analogs, making it particularly valuable for specific synthetic applications where selective reactivity is required .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3-Ethoxy-2-iodophenyl)propan-2-one in laboratory settings?

Methodological Answer: A plausible synthesis involves a multi-step approach:

Friedel-Crafts Acylation : Introduce the propan-2-one group to a substituted benzene ring. For example, react 3-ethoxybenzene with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) .

Electrophilic Iodination : Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar solvent (e.g., DCM) to achieve ortho-iodination, leveraging the ethoxy group’s ortho-directing effect.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound.

Key Considerations : Steric hindrance from the ethoxy group may require elevated temperatures or prolonged reaction times. Validate intermediates via NMR and mass spectrometry .

Q. What spectroscopic techniques are most effective for characterizing 1-(3-Ethoxy-2-iodophenyl)propan-2-one?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and ketone-adjacent methyl groups (δ 2.1–2.5 ppm). The iodine atom’s heavy atom effect may broaden signals.

- ¹³C NMR : Confirm the ketone carbonyl (δ ~205–210 ppm) and iodine’s deshielding effect on adjacent carbons.

- IR Spectroscopy : Detect the ketone C=O stretch (~1700–1750 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and isotopic patterns from iodine (m/z 127/129).

- X-ray Crystallography : Resolve structural ambiguities using SHELXL for refinement .

Advanced Research Questions

Q. How can regioselectivity challenges during iodination of 1-(3-ethoxyphenyl)propan-2-one be addressed to ensure ortho-substitution?

Methodological Answer:

- Directing Group Strategy : The ethoxy group directs electrophiles to the ortho/para positions. To favor ortho-iodination:

- Use bulky iodinating agents (e.g., NIS) to exploit steric effects.

- Optimize solvent polarity (e.g., DMF or DMSO) to stabilize transition states.

- Temperature Control : Lower temperatures (0–5°C) may enhance selectivity by slowing competing para-substitution.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict favorable iodination pathways by analyzing transition-state energies .

Q. How should researchers resolve discrepancies between theoretical and observed spectroscopic data for this compound?

Methodological Answer:

- Data Cross-Validation :

- Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw).

- Re-examine synthetic purity via HPLC or TLC to rule out byproducts.

- Advanced Techniques :

- Contradiction Analysis : If IR C=O stretches deviate from predictions, consider intermolecular interactions (e.g., hydrogen bonding) or crystallographic packing effects.

Q. What computational approaches are suitable for predicting the stability of 1-(3-Ethoxy-2-iodophenyl)propan-2-one under varying conditions?

Methodological Answer:

- Quantum Chemical Calculations :

- *DFT (B3LYP/6-31G)**: Models bond dissociation energies (BDEs) to assess thermal stability.

- Molecular Dynamics (MD) : Simulates degradation pathways in solvents (e.g., hydrolysis susceptibility).

- QSAR/QSPR Models : Predict reactivity with electrophiles/nucleophiles using parameters like Fukui indices .

- Software : ORCA or Gaussian for energy minimization; VMD for visualization.

Data Contradiction Analysis

Q. How to address conflicting mass spectrometry and elemental analysis data for this compound?

Methodological Answer:

- Step 1 : Confirm sample purity via NMR and HPLC. Impurities (e.g., residual solvents) can skew elemental analysis.

- Step 2 : Re-run HRMS with isotopic resolution to distinguish [M+H]⁺ from adducts (e.g., Na⁺/K⁺).

- Step 3 : Compare experimental vs. theoretical isotopic ratios (e.g., iodine’s 127/129 pattern). Discrepancies may indicate contamination or synthesis errors.

- Step 4 : Validate via independent methods (e.g., combustion analysis for C/H/O percentages) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.